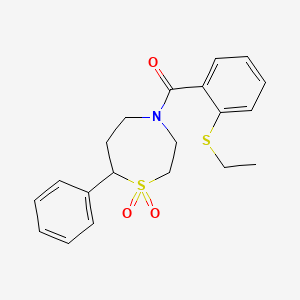
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone, also known as DTPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DTMP belongs to the class of thiazepane derivatives and has been studied for its various biological activities.
Aplicaciones Científicas De Investigación
Anti-HIV Activity
Thiazinanes and its isomeric forms, which include the structure of the compound , have been shown to have anti-HIV activity . This suggests that “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” could potentially be used in the treatment of HIV/AIDS.
Anticoagulant Properties
Compounds with similar structures have been utilized as anticoagulants . This indicates a potential for “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” to be used in preventing blood clotting.
Antibiotic Use
Cephradine, a compound containing a similar thiazine skeleton, has been used as an antibiotic . This suggests that “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” could potentially have antibiotic properties.
Analgesic Activity
Some compounds with similar structures have shown analgesic activity . This implies that “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” could potentially be used as a pain reliever.
Anticancer Agent
In medical research, compounds with similar structures have shown promising results in preclinical studies as potential anticancer agents. This suggests that “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” could potentially be used in cancer treatment.
Antimicrobial Agent
Compounds with similar structures have shown potential as antimicrobial agents. This indicates a potential for “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” to be used in the treatment of microbial infections.
Propiedades
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-2-25-18-11-7-6-10-17(18)20(22)21-13-12-19(26(23,24)15-14-21)16-8-4-3-5-9-16/h3-11,19H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLABVLVWFJIKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

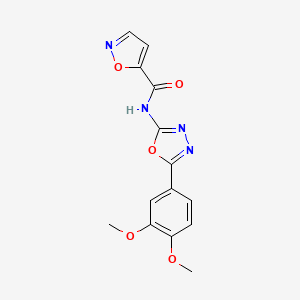
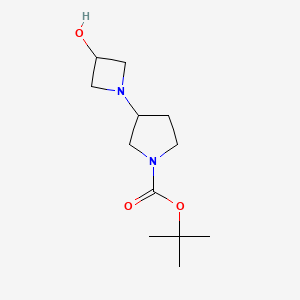
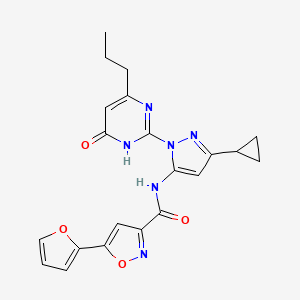
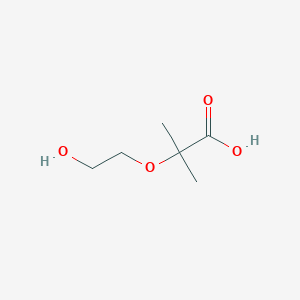
![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2618185.png)
![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B2618188.png)
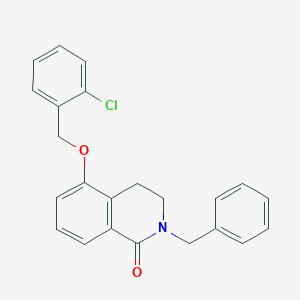
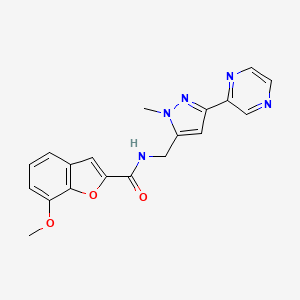

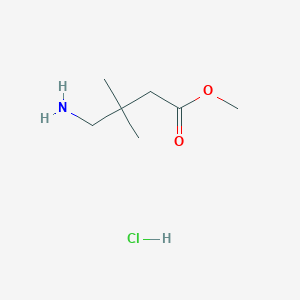
![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
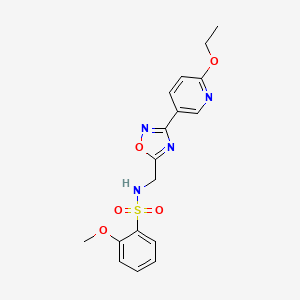
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618200.png)
![5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618201.png)